![molecular formula C23H18N2O5S B2633490 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine CAS No. 862761-32-8](/img/structure/B2633490.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimalarial and COVID-19 Applications
Research on sulfonamide derivatives, including compounds with similar structures to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine, has shown promising antimalarial activity. These compounds have been examined for their in vitro antimalarial activity and have shown IC50 values of <30µM. Specifically, certain derivatives demonstrated excellent antimalarial activity and were also investigated for their potential against SARS-CoV-2, highlighting their broader antiviral applications. Theoretical calculations and molecular docking studies further supported these findings, showing small energy affinity against key proteases of the malaria parasite and SARS-CoV-2 (Fahim & Ismael, 2021).
Antibacterial Activity
Another study focused on 1,4-Benzoxazine analogues, which share a related structural motif with the target compound. These analogues were synthesized and tested for their antibacterial activity against various bacterial strains. Several derivatives showed significant activity against resistant strains such as K.pneumonea and E. faecalis. This study exemplifies the potential use of related compounds in addressing antibiotic resistance and developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Cytotoxicity and Cancer Research
Compounds containing the 4-(phenylsulfonyl)phenyl moiety, akin to the target compound, have been synthesized and assessed for their cytotoxicity. This research aimed to explore their potential as cancer therapeutics by evaluating their effect on cancer cell lines. The cytotoxicity evaluation revealed that some synthesized compounds exhibit promising activity, suggesting their applicability in cancer research and therapy. The characterization of these compounds through spectral methods and their toxicological profile assessment via bioassays underlines the significance of such structures in medicinal chemistry (Apostol et al., 2019).
Synthesis and Chemical Transformations
Research on the synthesis of complex molecules featuring oxazoline rings indicates the chemical versatility and potential of compounds similar to this compound. These studies provide insight into the methodologies for constructing molecules with significant biological and pharmacological properties. The unexpected formation of bis-oxazolones during certain reactions showcases the intricate behavior of these compounds under specific conditions and highlights their potential in synthetic organic chemistry (Singh, Singh, & Singh, 1999).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-31(27,18-9-5-2-6-10-18)23-22(30-21(25-23)17-7-3-1-4-8-17)24-14-16-11-12-19-20(13-16)29-15-28-19/h1-13,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKHGVDVEMVWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(N=C(O3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

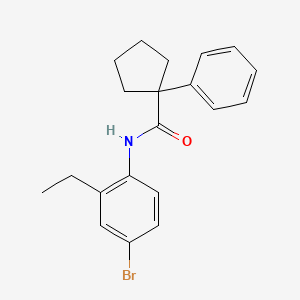


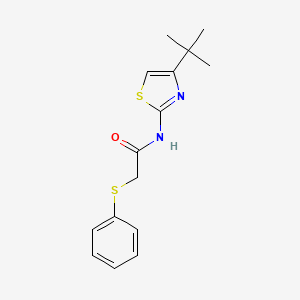

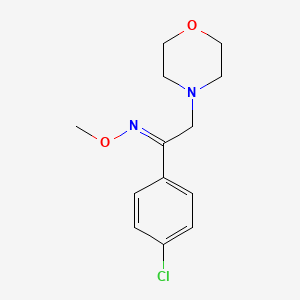
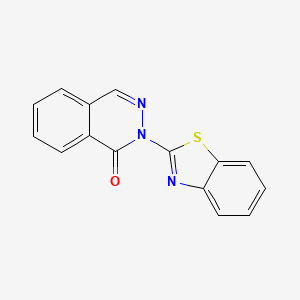
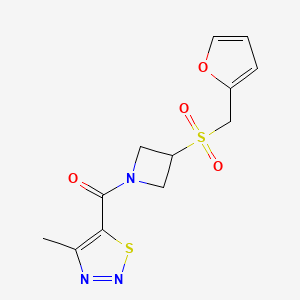
![3-Ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2633421.png)
![(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633422.png)
![N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2633423.png)
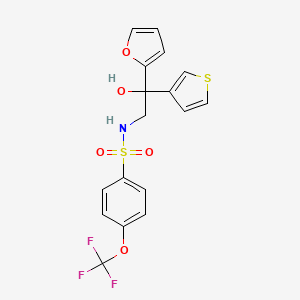
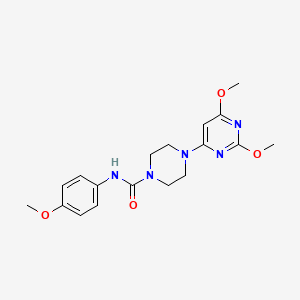
![6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2633430.png)